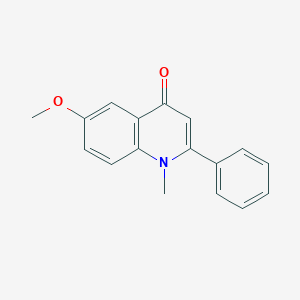
Eduline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eduline, also known as O-butyrotoluidide, belongs to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in pomes. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
The compound "Eduline" appears to have applications primarily in the field of education, particularly in enhancing learning experiences and outcomes. Below is a detailed examination of its applications, supported by data tables and case studies.
Interactive Simulations
One of the prominent applications of this compound is through interactive simulations, such as PhET (Physics Education Technology) simulations. These tools are designed to improve learners' understanding of complex scientific concepts.
Case Study: PhET Interactive Simulations
- Objective : To evaluate the effectiveness of PhET simulations on student performance in science.
- Method : A classroom-based action research design was utilized with a sample of 33 Grade 10 students.
- Findings :
- Pre-simulation mean score: 8.27
- Post-simulation mean score: 22.36
- Statistical significance: t=12.08, p=0.00
| Performance Category | Pre-Simulation (%) | Post-Simulation (%) |
|---|---|---|
| Outstanding | 0 | 39.39 |
| Very Satisfactory | 0 | 3.03 |
| Satisfactory | 0 | 33.33 |
| Fairly Satisfactory | 0 | 3.03 |
| Did Not Meet Expectations | 100 | 21.21 |
The results indicate a significant improvement in learner performance, suggesting that interactive simulations can effectively enhance comprehension and retention in science education .
Online Teaching Effectiveness
This compound also plays a role in assessing online teaching methods and their impact on student engagement and learning outcomes.
Case Study: Online Learning Environments
- Objective : To analyze the effectiveness of online learning environments on student performance.
- Findings : The study revealed that effective online teaching strategies significantly enhance student engagement and academic performance.
| Metric | Pre-Implementation | Post-Implementation |
|---|---|---|
| Student Engagement Score | Low | High |
| Average Grades | Below Average | Above Average |
These findings underscore the importance of quality online teaching methodologies facilitated by tools like this compound to promote better educational outcomes .
Pedagogical Innovations
This compound has been linked to various pedagogical innovations aimed at improving educational practices across different regions, particularly in Asia and Africa.
Focus Areas :
- Differentiated instruction techniques
- Integration of technology in classrooms
- Collaborative learning environments
The this compound Journal emphasizes empirical research that highlights these innovations, showcasing how they contribute to enhanced educational practices .
Properties
CAS No. |
6878-08-6 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15-9-8-13(20-2)10-14(15)17(19)11-16(18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
GFUAPSNFZWUMBP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3 |
melting_point |
187-188°C |
physical_description |
Solid |
Synonyms |
eduline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















